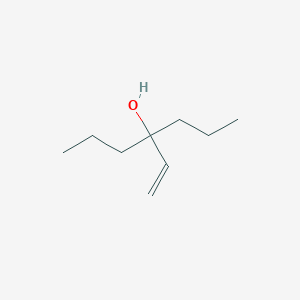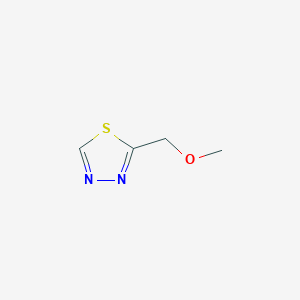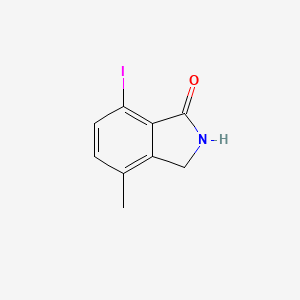
7-Iodo-4-methylisoindolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodo-4-methylisoindolinone is a chemical compound belonging to the class of isoindolinones, which are known for their diverse biological activities. This compound features an iodine atom at the 7th position and a methyl group at the 4th position on the isoindolinone ring. Isoindolinones are significant in medicinal chemistry due to their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-4-methylisoindolinone typically involves the iodination of 4-methylisoindolinone. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 7th position of the isoindolinone ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methyl group may be oxidized to a carboxyl group, forming 7-iodo-4-carboxyisoindolinone.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding 4-methylisoindolinone.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 7-Iodo-4-carboxyisoindolinone.
Reduction: 4-Methylisoindolinone.
Substitution: Various substituted isoindolinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Iodo-4-methylisoindolinone involves its interaction with specific molecular targets. The iodine atom can facilitate the compound’s binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets may vary depending on the specific biological context and the derivative of the compound being studied.
Comparaison Avec Des Composés Similaires
4-Methylisoindolinone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-Bromo-4-methylisoindolinone: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
7-Chloro-4-methylisoindolinone:
Uniqueness: 7-Iodo-4-methylisoindolinone is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions. The iodine atom’s size and electronegativity can enhance the compound’s ability to participate in various chemical reactions and potentially improve its efficacy as a bioactive molecule.
Propriétés
Numéro CAS |
913391-46-5 |
|---|---|
Formule moléculaire |
C9H8INO |
Poids moléculaire |
273.07 g/mol |
Nom IUPAC |
7-iodo-4-methyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H8INO/c1-5-2-3-7(10)8-6(5)4-11-9(8)12/h2-3H,4H2,1H3,(H,11,12) |
Clé InChI |
VCMPBTAIQGTIAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CNC(=O)C2=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


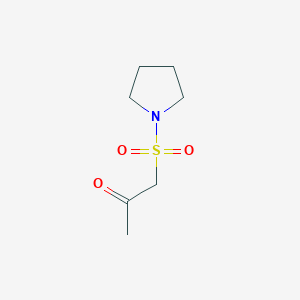
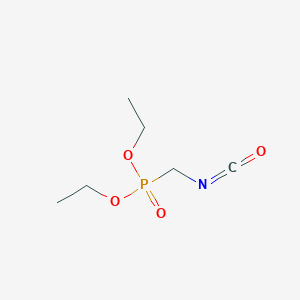
![[1-(2,2-Diethoxyethoxy)but-3-en-1-yl]cyclopropane](/img/structure/B8509293.png)
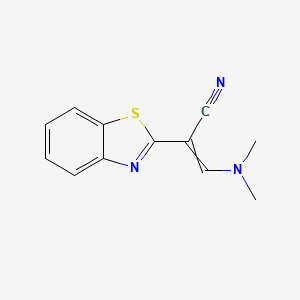
![3-[(4-Methylphenyl)hydrazono]pentane-2,4-dione](/img/structure/B8509314.png)
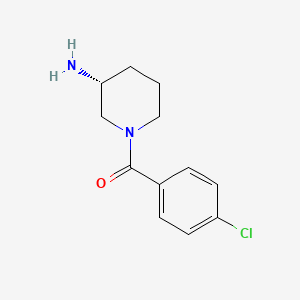
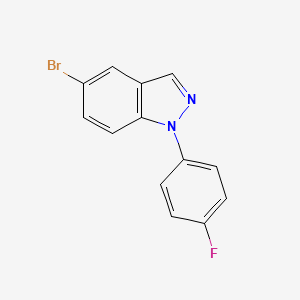
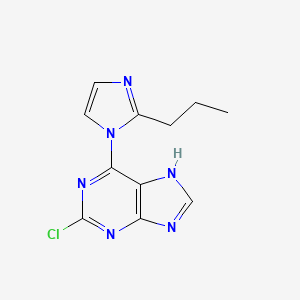
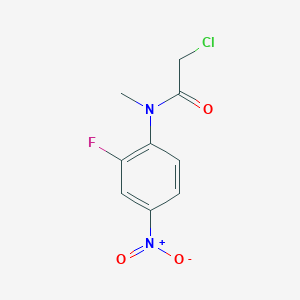
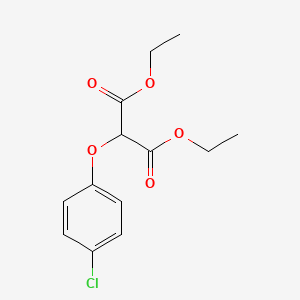
![Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B8509342.png)
